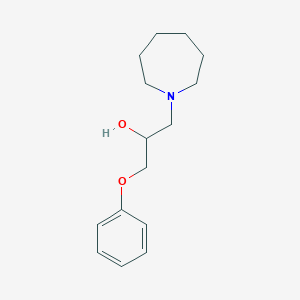

1-(Azepan-1-yl)-3-phenoxypropan-2-ol

Description

1-(Azepan-1-yl)-3-phenoxypropan-2-ol is a β-hydroxy ether derivative characterized by a seven-membered azepane ring linked to a phenoxypropanol backbone. Key analogs include antibacterial, radioprotective, and kinase-inhibiting derivatives, which are discussed below.

Properties

IUPAC Name |

1-(azepan-1-yl)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14(12-16-10-6-1-2-7-11-16)13-18-15-8-4-3-5-9-15/h3-5,8-9,14,17H,1-2,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZKFCZCQDMCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic or basic conditions.

Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the propanol backbone.

Final Assembly: The final step involves the coupling of the azepane ring with the phenoxypropanol moiety, often using reagents like alkyl halides or tosylates under basic conditions.

Industrial Production Methods

Industrial production of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, tosylates, and other leaving groups

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Formation of new substituted derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound may inhibit specific potassium channels associated with cancer cell proliferation. For instance, compounds structurally related to 1-(Azepan-1-yl)-3-phenoxypropan-2-ol have been shown to affect the growth of breast cancer cells by targeting the KV10.1 channel, which is overexpressed in many cancers .

Neurological Effects

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have demonstrated that similar compounds can enhance synaptic plasticity and improve cognitive functions in animal models .

Synthetic Pathways

The synthesis of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol involves several chemical reactions, including alkylation and phenolic coupling. The development of efficient synthetic routes is crucial for producing this compound at scale for research and clinical applications.

Derivative Exploration

Researchers are actively exploring derivatives of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol to enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have identified modifications that improve potency against cancer cell lines while minimizing toxicity .

Case Study: Anticancer Efficacy

In a recent study, a derivative of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol was tested against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The derivative exhibited a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a therapeutic agent .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that treatment with the compound improved cognitive performance in memory tasks and reduced markers of oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The azepane ring and phenoxy group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Antibacterial Activity

The dichlorophenethylamino derivative (1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol) demonstrates potent activity against Pseudomonas aeruginosa persisters by disrupting membrane integrity . The chlorine atoms and phenethyl group enhance lipophilicity, facilitating membrane interaction.

Radioprotective Potential

Piperazine-based analogs (e.g., (4-alkylpiperazin-1-yl)-3-phenoxypropan-2-ol) exhibit radioprotective effects due to their ability to scavenge free radicals and stabilize cellular membranes . The azepane ring, being larger and more flexible than piperazine, could influence pharmacokinetics, such as blood-brain barrier penetration or metabolic stability.

Biological Activity

1-(Azepan-1-yl)-3-phenoxypropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(Azepan-1-yl)-3-phenoxypropan-2-ol features an azepane ring and a phenoxypropanol moiety. Its molecular formula is , and it exhibits various chemical properties that contribute to its biological activity.

The biological activity of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The azepane moiety may enhance binding affinity to various biological targets, while the phenoxy group contributes to the compound's specificity.

Antimicrobial Activity

Research has identified 1-(Azepan-1-yl)-3-phenoxypropan-2-ol as having significant antimicrobial properties. A study demonstrated that a derivative of this compound, SPI009, exhibited potent activity against Pseudomonas aeruginosa persister cells, reducing their viability significantly when combined with antibiotics . This suggests its potential application in treating chronic infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) and others . The incorporation of tertiary amine groups has been linked to enhanced cytotoxicity and apoptosis induction in cancer cells .

Study on Antimicrobial Activity

In a study focused on SPI009, researchers found that it effectively reduced the number of bacterial persisters by up to times compared to standard treatments. This highlights its potential as an adjunct therapy in antibiotic treatments for persistent infections .

Study on Anticancer Activity

A comparative study on similar compounds revealed that modifications to the structure can significantly enhance anticancer activity. Compounds with azepane rings showed improved binding to cancer cell receptors, leading to increased cytotoxicity against MCF-7 cells while minimizing toxicity towards normal cells .

Data Summary

The following table summarizes key findings related to the biological activities of 1-(Azepan-1-yl)-3-phenoxypropan-2-ol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.